![molecular formula C28H32ClNO5 B301968 (9-[4-(allyloxy)-3-chlorophenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301968.png)
(9-[4-(allyloxy)-3-chlorophenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9-[4-(allyloxy)-3-chlorophenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid is a synthetic compound with potential therapeutic applications. It belongs to the class of acridine derivatives and has been shown to exhibit promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of (9-[4-(allyloxy)-3-chlorophenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid involves the inhibition of DNA synthesis and repair. It targets the topoisomerase enzymes and prevents them from carrying out their function, leading to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
(9-[4-(allyloxy)-3-chlorophenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. It has also been shown to exhibit antiviral and antibacterial activity.
Advantages and Limitations for Lab Experiments
The advantages of using (9-[4-(allyloxy)-3-chlorophenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid in lab experiments include its potent anticancer, antiviral and antibacterial activity. However, its limitations include its potential toxicity and lack of specificity towards cancer cells.
Future Directions
For research on (9-[4-(allyloxy)-3-chlorophenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid include the development of more specific and less toxic derivatives. Further studies are also needed to explore its potential use in combination with other anticancer agents for improved efficacy. Additionally, its potential use as an antiviral and antibacterial agent needs to be further explored.
Synthesis Methods
The synthesis of (9-[4-(allyloxy)-3-chlorophenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid involves several steps. The starting materials include 3-chloro-4-allyloxyaniline and 2,3,4,5,6,7,8-hexahydro-1,8-dioxoacridine-9-acetic acid. The reaction is carried out under controlled conditions to obtain the desired product.
Scientific Research Applications
(9-[4-(allyloxy)-3-chlorophenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anticancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its potential use as an antiviral and antibacterial agent.
properties
Product Name |
(9-[4-(allyloxy)-3-chlorophenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid |
---|---|
Molecular Formula |
C28H32ClNO5 |
Molecular Weight |
498 g/mol |
IUPAC Name |
2-[9-(3-chloro-4-prop-2-enoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-acridin-10-yl]acetic acid |
InChI |
InChI=1S/C28H32ClNO5/c1-6-9-35-22-8-7-16(10-17(22)29)24-25-18(11-27(2,3)13-20(25)31)30(15-23(33)34)19-12-28(4,5)14-21(32)26(19)24/h6-8,10,24H,1,9,11-15H2,2-5H3,(H,33,34) |
InChI Key |
AMLGDFASQNQDDT-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2CC(=O)O)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OCC=C)Cl)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2CC(=O)O)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OCC=C)Cl)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.